molecular formula C17H14N2O3 B8291442 4-[[1-Methyl-4-oxo-1,4-dihydro-2-quinazolinyl]methoxy]benzaldehyde

4-[[1-Methyl-4-oxo-1,4-dihydro-2-quinazolinyl]methoxy]benzaldehyde

Cat. No. B8291442
M. Wt: 294.30 g/mol
InChI Key: SQJQYDKPVFCGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310069B1

Procedure details

The title compound (3.64 mg, 65%) was prepared from 2-chloromethyl-1-methyl-4-oxo-1,4-dihydroquinazoline (416 mg, 2.0 mmol) and 4hydroxybenzaldehyde (244 mg, 2.0 mmol) in the presence of K2CO3 (276 mg, 2.0 mmol) as base by a similar procedure to that described in preparation 13.
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Name
Quantity
276 mg
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]([CH3:14])[C:5]2[C:10]([C:11](=[O:13])[N:12]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[OH:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>>[CH3:14][N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:11](=[O:13])[N:12]=[C:3]1[CH2:2][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
416 mg
Type
reactant
Smiles
ClCC=1N(C2=CC=CC=C2C(N1)=O)C
Name
Quantity
244 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
276 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 13

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(C2=CC=CC=C12)=O)COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.